![molecular formula C27H37N3O2 B12452154 [4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(4-ethoxybenzyl)piperidin-4-yl]methanone](/img/structure/B12452154.png)
[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(4-ethoxybenzyl)piperidin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(4-ethoxybenzyl)piperidin-4-yl]methanone is a complex organic compound with a molecular formula of C27H37N3O2. This compound is characterized by the presence of piperazine and piperidine rings, which are commonly found in various pharmacologically active molecules. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(4-ethoxybenzyl)piperidin-4-yl]methanone typically involves multiple steps, starting with the preparation of the piperazine and piperidine intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
-
Step 1: Synthesis of Piperazine Intermediate
Reagents: 2,3-Dimethylphenylamine, piperazine
Conditions: Reflux in an organic solvent such as ethanol or methanol
Product: 4-(2,3-Dimethylphenyl)piperazine
-
Step 2: Synthesis of Piperidine Intermediate
Reagents: 4-Ethoxybenzyl chloride, piperidine
Conditions: Stirring at room temperature in the presence of a base such as sodium hydroxide
Product: 1-(4-Ethoxybenzyl)piperidine
-
Step 3: Coupling Reaction
Reagents: 4-(2,3-Dimethylphenyl)piperazine, 1-(4-Ethoxybenzyl)piperidine, methanone
Conditions: Heating under reflux in an organic solvent with a catalyst such as palladium on carbon
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation:
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Aqueous or organic solvent, controlled temperature
Products: Oxidized derivatives of the compound
-
Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Organic solvent, low temperature
Products: Reduced derivatives of the compound
-
Substitution:
Reagents: Halogenating agents, nucleophiles
Conditions: Organic solvent, room temperature or elevated temperature
Products: Substituted derivatives of the compound
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Catalysts: Palladium on carbon, platinum oxide
Scientific Research Applications
Chemistry
In chemistry, [4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(4-ethoxybenzyl)piperidin-4-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. Its piperazine and piperidine rings are known to interact with various receptors and enzymes, making it a valuable tool for studying biochemical pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its structure suggests it may have activity against certain diseases, and it is often used in drug discovery and development programs.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of [4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(4-ethoxybenzyl)piperidin-4-yl]methanone involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine and piperidine rings in its structure allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [4-(2,3-Dimethylphenyl)piperazin-1-yl]-[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone
- 1-(4-Aminophenyl)-4-methylpiperazine
- 5-[(Piperazin-1-yl)-3-oxo-propyl]-imidazolidine-2,4-dione
Uniqueness
Compared to similar compounds, [4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(4-ethoxybenzyl)piperidin-4-yl]methanone stands out due to its unique combination of piperazine and piperidine rings, as well as the presence of the ethoxybenzyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H37N3O2 |
|---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C27H37N3O2/c1-4-32-25-10-8-23(9-11-25)20-28-14-12-24(13-15-28)27(31)30-18-16-29(17-19-30)26-7-5-6-21(2)22(26)3/h5-11,24H,4,12-20H2,1-3H3 |
InChI Key |
RMMQDNOITGEYJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC(=C4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


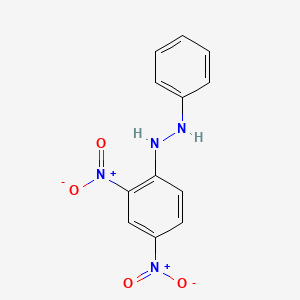

![1-[4-Amino-3-(trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B12452095.png)
![3,5-Bis{[(3-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12452109.png)
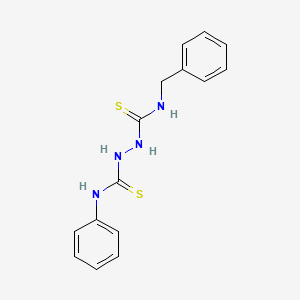
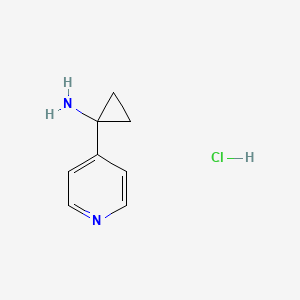
![Ethyl [4-(4-methoxyanilino)phthalazin-1-yl]acetate](/img/structure/B12452118.png)
![2,2,2-Trichloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone](/img/structure/B12452129.png)
![Tert-butyl 2-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12452132.png)
![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12452134.png)
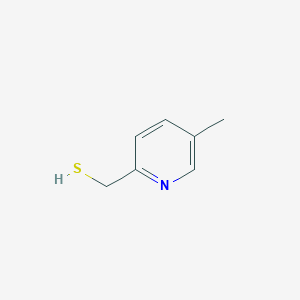
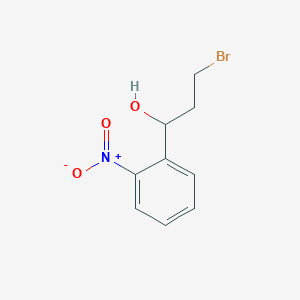
![methyl N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]glycinate](/img/structure/B12452150.png)

